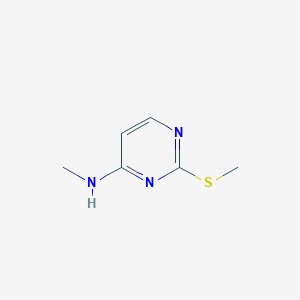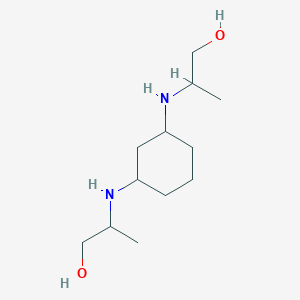
N-(2-Hydroxyethyl)-N-methylformamide Linezolid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)-N-methylformamide Linezolid is a synthetic antibacterial agent belonging to the oxazolidinone class. It is known for its unique mechanism of action and is primarily used to treat infections caused by Gram-positive bacteria. Linezolid is particularly effective against multi-drug resistant strains, making it a valuable tool in combating antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves multiple steps. One common method includes the cyclization of N-substituted glycidylcarbamates under triazabicyclodecene catalysis. This process yields 4-hydroxymethyl-1,3-oxazolidin-2-ones, which are key intermediates in the synthesis of Linezolid . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of Linezolid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalysts and reagents to facilitate the formation of the oxazolidinone ring, which is crucial for the compound’s antibacterial activity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)-N-methylformamide Linezolid undergoes various chemical reactions, including:
Oxidation: Linezolid can be oxidized to form different derivatives, which may exhibit varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups in Linezolid, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride for cyclization, triazabicyclodecene for catalysis, and various oxidizing and reducing agents to modify the functional groups .
Major Products
The major products formed from these reactions are typically derivatives of Linezolid with modified antibacterial properties. These derivatives are often studied for their potential use in treating resistant bacterial infections .
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)-N-methylformamide Linezolid has a wide range of scientific research applications:
Chemistry: Linezolid is used as a model compound in the study of oxazolidinone synthesis and reactivity.
Biology: It is used to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: Linezolid is a critical drug in the treatment of infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).
Industry: The compound is used in the development of new antibiotics and in the study of drug synthesis and production methods
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)-N-methylformamide Linezolid involves the inhibition of bacterial protein synthesis. Linezolid binds to the bacterial ribosome, specifically the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Hydroxyethyl)-N-methylformamide Linezolid include:
Tedizolid: Another oxazolidinone with similar antibacterial activity but with a different pharmacokinetic profile.
Contezolid: A newer oxazolidinone with potential advantages in terms of reduced side effects and improved efficacy.
Uniqueness
This compound is unique due to its broad-spectrum activity against Gram-positive bacteria and its effectiveness against multi-drug resistant strains. Its unique mechanism of action, involving the inhibition of bacterial protein synthesis, sets it apart from other antibiotics that target different bacterial processes .
Propiedades
Fórmula molecular |
C15H18FN3O5 |
|---|---|
Peso molecular |
339.32 g/mol |
Nombre IUPAC |
N-[[(5S)-3-[3-fluoro-4-[formyl(2-hydroxyethyl)amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C15H18FN3O5/c1-10(22)17-7-12-8-19(15(23)24-12)11-2-3-14(13(16)6-11)18(9-21)4-5-20/h2-3,6,9,12,20H,4-5,7-8H2,1H3,(H,17,22)/t12-/m0/s1 |
Clave InChI |
SAJDCPOMFLWPNH-LBPRGKRZSA-N |
SMILES isomérico |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
SMILES canónico |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N(CCO)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(R)-1-(2,3-Dihydroxyphenyl)-2-(3-hydroxyphenyl)-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B13845252.png)



![(1S,2R,4R,8S,9S,11S,12S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B13845285.png)









